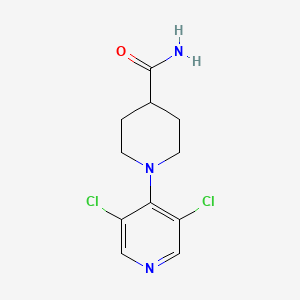

1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide

Overview

Description

The compound "1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide" is a derivative of piperidine-4-carboxamide, which is a core structure for various biologically active compounds. The presence of the dichloropyridinyl group suggests potential for increased molecular interactions, possibly enhancing the compound's biological activity. Although the specific compound is not directly mentioned in the provided papers, the general class of piperidine-4-carboxamides is well-represented, indicating the importance of this scaffold in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine-4-carboxamide derivatives is well-documented. For instance, the synthesis of multifunctionalized dihydropyridones, which can be further transformed into pyridone carboxamides, is achieved through a piperidine-promoted domino reaction with aldehydes, yielding products in moderate to high yields . This method could potentially be adapted for the synthesis of "1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine-4-carboxamides is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing nitrogen. This ring system is known to impart favorable pharmacokinetic properties to drug molecules. The substitution pattern on the pyridine and piperidine rings can significantly influence the molecule's conformation and, consequently, its biological activity. For example, the triazine heterocycle in related compounds is critical for potency and selectivity .

Chemical Reactions Analysis

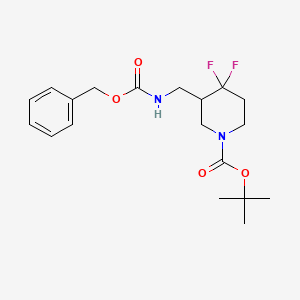

Piperidine-4-carboxamides can undergo various chemical reactions, which are essential for the diversification of this scaffold and the discovery of new bioactive molecules. The reaction of carbamoylated enaminones with aldehydes to produce dihydropyridones , and the optimization of substituents for improved pharmacokinetic properties , are examples of chemical modifications that can be applied to the piperidine-4-carboxamide core.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-4-carboxamides are influenced by their functional groups and overall molecular structure. These properties are crucial for the compound's solubility, stability, and reactivity. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride demonstrates the importance of optimizing reaction conditions to achieve high purity and yield, which are indicative of the compound's physical and chemical characteristics .

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and crystal structure of a related compound, specifically 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, were characterized using various spectroscopic techniques and X-ray diffraction. This compound exhibited good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).

Biological and Medicinal Chemistry

- A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered and optimized. These compounds were identified as tubulin inhibitors and demonstrated increased numbers of mitotic cells in a leukemia cell line after treatment, indicating potential applications in cancer therapy (Krasavin et al., 2014).

- The preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for central nervous system disorders, was optimized, demonstrating potential applications in treating neurological conditions (Wei et al., 2016).

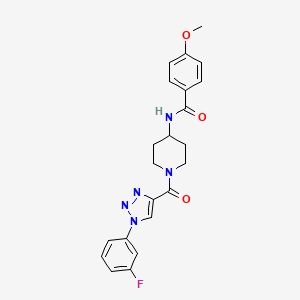

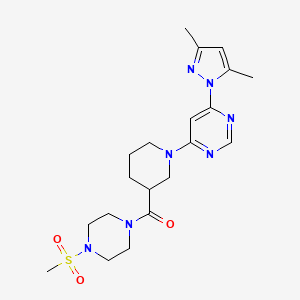

- Novel inhibitors of soluble epoxide hydrolase, specifically 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides, were discovered from high throughput screening. These inhibitors were shown to have robust effects on a serum biomarker, indicating potential therapeutic applications in disease models (Thalji et al., 2013).

Chemical and Process Development

- The discovery of piperidine-4-carboxamide CCR5 antagonists for potential anti-HIV-1 activity was discussed. The introduction of a carbamoyl group resulted in high metabolic stability and potent inhibition of membrane fusion, indicating potential use in HIV therapy (Imamura et al., 2006).

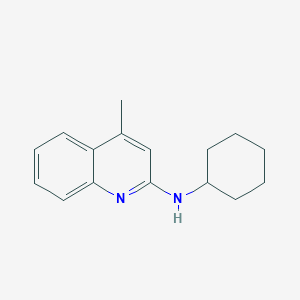

- A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule PCSK9 mRNA translation inhibitors, showing improved potency and in vitro safety profiles, suggesting their potential use in regulating cholesterol levels (Londregan et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N3O/c12-8-5-15-6-9(13)10(8)16-3-1-7(2-4-16)11(14)17/h5-7H,1-4H2,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCHGDBASIDUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=NC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2516145.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)

![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)